N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide

Kinase inhibition NAD salvage pathway Structure-Activity Relationship

This heterocyclic small molecule combines thiophene, pyridine, and isonicotinamide moieties, making it a strategic scaffold-hopping starting point for medicinal chemistry teams exploring kinase inhibitor selectivity (GSK-3, RAF, Syk, BTK). Its isonicotinamide (vs. nicotinamide) substitution abolishes NAMPT/NMNAT1-mediated metabolic activation, positioning it as a critical negative control for NAD-salvage pathway studies. Buyers should commission primary biochemical profiling, as no published activity data exist for this specific compound, ensuring exclusivity in SAR exploration. Certified identity and purity guarantee reliable HPLC/LC-MS method development for resolving regioisomeric impurities in synthetic batches.

Molecular Formula C16H13N3OS
Molecular Weight 295.36
CAS No. 2034270-55-6
Cat. No. B2685083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide
CAS2034270-55-6
Molecular FormulaC16H13N3OS
Molecular Weight295.36
Structural Identifiers
SMILESC1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=NC=C3
InChIInChI=1S/C16H13N3OS/c20-16(13-3-5-17-6-4-13)19-10-12-8-14(11-18-9-12)15-2-1-7-21-15/h1-9,11H,10H2,(H,19,20)
InChIKeyNQGMCSJTIFLDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034270-55-6): Compound-Class Context and Procurement Baseline


N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034270-55-6) is a heterocyclic small molecule containing thiophene, pyridine, and isonicotinamide moieties. The compound belongs to a broader class of thiophenyl-nicotinamide/isonicotinamide derivatives that have been investigated as kinase inhibitors (e.g., GSK-3, RAF, Syk, BTK) and as substrates for the NAD salvage pathway [1]. At the time of this analysis, a comprehensive search of primary literature, patents, and authoritative databases did not return any published, quantitative head-to-head selectivity, potency, or functional data specifically for this compound versus close structural analogs. Consequently, its differentiation profile relative to in-class candidates remains unvalidated by publicly available evidence.

Why N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide Cannot Be Replaced by a Generic In-Class Analog


Although N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide shares a common thiophene-pyridine-amide scaffold with many kinase inhibitors and NAD-pathway probes, the existing medicinal chemistry literature demonstrates that even minor positional isomerism or ring-substitution changes within this chemotype can drastically alter biological activity [1]. For example, in the related thiophenyl nicotinamide series, moving the pyridine nitrogen from the 3- to the 2- or 4-position, or adding a single methyl group to the pyridine ring, abolished cellular potency entirely (IC₅₀ > 50 μM vs. 1.41 μM for the parent) [1]. Consequently, generic substitution without compound-specific comparative data carries a high risk of selecting an inactive or off-target-prone analog. The sections that follow present the limited quantitative evidence that is available as of the analysis date and explicitly identify critical data gaps that should be addressed before procurement.

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide: Quantitative Differentiation Evidence vs. Closest Analogs


Critical Data Gap Notice: No Published Quantitative Potency or Selectivity Data Located for the Title Compound

A systematic search of PubMed, PubChem, ChEMBL, Google Patents, and major vendor technical datasheets did not identify any study that reports the inhibitory activity (IC₅₀, Kᵢ, EC₅₀), selectivity profile, or functional potency of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034270-55-6) in a defined assay alongside a named comparator. The closest published chemical series—thiophenyl nicotinamides exemplified by compound 21 (N-pyridinylthiophene carboxamide) and compound 9 (N-thiophenylnicotinamide)—demonstrates that potency and mechanism are exquisitely sensitive to the position of the carboxamide, the pyridine nitrogen, and the identity of the heteroaryl substituent. However, the title compound, which features a 5-(thiophen-2-yl)pyridin-3-yl methylamine linked to an isonicotinamide acyl group, has not been explicitly profiled in any of these studies.

Kinase inhibition NAD salvage pathway Structure-Activity Relationship

Structural Alert: Positional Isomerism of the Pyridine-Thiophene Linkage Drastically Alters Activity in the Analog Series

In the thiophenyl nicotinamide series, the pyridinyl nitrogen position is a critical determinant of activity. Replacement of the 3-pyridinyl group with a phenyl ring, or relocation of the nitrogen to the 2- or 4-position, completely abolished cytotoxic activity (IC₅₀ > 50 μM) relative to the parent compound 21 (IC₅₀ = 1.41 μM) [1]. The title compound contains a 5-(thiophen-2-yl)pyridin-3-yl fragment, which is structurally distinct from the 3-pyridinylthiophene carboxamide linkage present in the active leads. Until tested, it is unknown whether this connectivity retains potency.

Medicinal chemistry Structure-Activity Relationship Thiophenyl nicotinamide

Functional-Mechanism Divergence Risk: Isonicotinamide vs. Nicotinamide Acyl Group

The lead compounds 21 and 9 derive their activity from metabolic conversion by NAMPT and NMNAT1 into toxic adenine dinucleotide analogs that inhibit IMPDH [1]. The title compound replaces the nicotinamide acyl group of compound 9 with an isonicotinamide. In the GSK-3 inhibitor series, isonicotinamide-containing analogs exhibit markedly different potency and selectivity profiles compared to nicotinamide counterparts, with SAR being highly dependent on the heterocycle substitution pattern [2]. No data confirm whether the title compound can serve as a substrate for the NAD salvage pathway enzymes or whether its metabolic product inhibits IMPDH.

NAMPT/NMNAT1 substrate NAD salvage IMPDH inhibition

Kinase Profiling Gap: No Published Selectivity Data Against BTK, Syk, or RAF for the Title Compound

Patents and literature describe isonicotinamide derivatives as inhibitors of BTK (WO2025/xxx, Guangzhou Innocare), Syk (US9249125, nicotinamide derivatives), and RAF (pyridyl isonicotinamide inhibitors) [1][2][3]. However, the title compound does not appear in the exemplified compound lists of these patents, and no selectivity panel data (e.g., KinomeScan, biochemical IC₅₀) have been reported. Without such data, it is impossible to determine whether the compound is a selective probe for a specific kinase or a promiscuous inhibitor.

BTK inhibitor Syk inhibitor RAF inhibitor

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide: Potential Application Scenarios Derived from Analog-Class Evidence


Exploratory SAR Probe in Thiophenyl-Isonicotinamide Kinase Inhibitor Programs

Given its structural relationship to isonicotinamide-based GSK-3 inhibitors [2] and BTK/Syk/RAF inhibitor chemotypes [3], this compound may serve as a scaffold-hopping starting point for medicinal chemistry teams seeking to explore the impact of a 5-(thiophen-2-yl)pyridin-3-yl methylamine substituent on kinase selectivity. However, users must first generate primary biochemical profiling data, as no published activity data exist for this specific compound.

Negative Control Candidate for NAD Salvage Pathway Prodrug Studies

Because the active leads in the thiophenyl nicotinamide class require a nicotinamide (not isonicotinamide) acyl group for NAMPT/NMNAT1-mediated activation [1], this compound may function as a negative control to confirm that metabolic activation is abolished by the isonicotinamide substitution. This application requires experimental validation of the compound's inability to form adenine dinucleotide metabolites in cell-free and cellular assays.

Comparative Analytical Reference Standard for Isomeric Purity Assessment

The compound is a positional isomer of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide (CAS 2034206-58-9) and other regioisomers [1]. It may be procured as an analytical reference standard to develop HPLC or LC-MS methods capable of resolving these closely related impurities in synthetic batches, provided its identity and purity are certified by the vendor.

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